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Compound Name: GLPG1837

Cat. No.: B607657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of GLPG1837, a novel cystic fibrosis

transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations.

The data presented is compiled from preclinical and clinical studies to offer an objective

overview for research and drug development purposes.

Introduction to GLPG1837
GLPG1837 (also known as ABBV-974) is a CFTR potentiator developed by Galapagos and

AbbVie.[1] Like other potentiators, its primary mechanism of action is to increase the channel

opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion

transport.[2][3] This action is particularly relevant for CFTR mutations where the protein is

present at the cell membrane but exhibits defective gating (Class III mutations) or reduced ion

flow (Class IV mutations).[2]

Comparative Potency of GLPG1837
In vitro studies have demonstrated that GLPG1837 exhibits a higher potency and efficacy on

several Class III and IV CFTR mutations when compared to the first-generation potentiator,

Ivacaftor (VX-770).[2]
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The following tables summarize the in vitro potency (EC50) and efficacy of GLPG1837 in

comparison to Ivacaftor across different CFTR mutations, as determined by the Yellow

Fluorescent Protein (YFP) halide assay and Transepithelial Clamp Circuit (TECC) experiments.

Table 1: Potency (EC50) of GLPG1837 vs. Ivacaftor on Various CFTR Mutations

CFTR Mutation
GLPG1837 EC50
(nM)

Ivacaftor (VX-770)
EC50 (nM)

Assay Type

F508del (low temp

corrected)
3.5 ± 0.2 11.1 ± 3.6 YFP Halide Assay

G551D 339
Not explicitly stated in

direct comparison
YFP Halide Assay

G551D/F508del 159
Not explicitly stated in

direct comparison
TECC

Data sourced from multiple preclinical studies.[2][4]

Table 2: Efficacy of GLPG1837 Relative to Ivacaftor (VX-770)

CFTR Mutation
GLPG1837 Efficacy (% of
Ivacaftor)

Assay Type

G178R 154% YFP Halide Assay

S549N 137% YFP Halide Assay

G551D 260% YFP Halide Assay

R117H 120% YFP Halide Assay

G551D/F508del 173% TECC

Efficacy is presented as the maximal activation achieved by GLPG1837 relative to the maximal

activation by Ivacaftor.[2]
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Clinical trials have also provided evidence of GLPG1837's efficacy in patients with specific

CFTR mutations.

Table 3: Clinical Trial Outcomes for GLPG1837 (SAPHIRA 1 Study)

Outcome Measure
Baseline (Post-Ivacaftor
Washout)

End of GLPG1837
Treatment

Mean Sweat Chloride (mmol/L) 97.7 68.7

ppFEV1 68.5%
73.1% (returned to pre-

washout levels)

The SAPHIRA 1 study was an open-label, phase 2a study in adult CF patients with at least one

G551D mutation.[5][6][7] These results were reported to be comparable to those of Kalydeco

(ivacaftor).[6]

Signaling Pathways and Experimental Workflows
CFTR Channel Activation Pathway
The following diagram illustrates the general signaling pathway for the activation of the CFTR

channel, which is the target of potentiators like GLPG1837.
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Caption: CFTR channel activation pathway and the role of GLPG1837.
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Experimental Workflow: YFP Halide Assay
This diagram outlines the workflow for the YFP halide assay, a common method for measuring

CFTR activity in vitro.
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Caption: Workflow for the YFP Halide Assay to assess CFTR function.
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Experimental Workflow: Transepithelial Clamp Circuit
(TECC)
The TECC assay measures ion transport across a monolayer of epithelial cells, providing a

more physiologically relevant assessment of CFTR function.
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Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.
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Experimental Protocols
YFP Halide Assay Protocol
The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching

method used to measure CFTR-mediated halide transport.[8][9][10]

Cell Culture and Transfection:

HEK293 cells are seeded in 96- or 384-well black, clear-bottom plates.[2]

Cells are co-transfected with plasmids encoding the specific CFTR mutant of interest and

a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[2][4]

The cells are incubated for 24-48 hours to allow for expression of the proteins. For

temperature-sensitive mutants like F508del, a low-temperature incubation (e.g., 27°C) for

the final 24 hours may be used to facilitate protein trafficking to the cell surface.[2]

Assay Procedure:

Cells are washed with a chloride-based buffer (e.g., PBS).

A baseline fluorescence reading is taken using a fluorescence plate reader.

Cells are then treated with a CFTR activator, typically forskolin, along with varying

concentrations of the potentiator being tested (e.g., GLPG1837).[2][4]

The chloride-based buffer is rapidly replaced with an iodide-based buffer.

The YFP fluorescence is monitored over time. The influx of iodide through open CFTR

channels leads to a quenching (decrease) of the YFP fluorescence.[11][12]

Data Analysis:

The rate of fluorescence decay is proportional to the halide permeability and thus CFTR

activity.

Dose-response curves are generated by plotting the rate of quenching against the

concentration of the potentiator.
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From these curves, the EC50 (the concentration at which 50% of the maximal effect is

observed) and the maximum efficacy can be determined.

Transepithelial Clamp Circuit (TECC) / Ussing Chamber
Protocol
The TECC, often performed in an Ussing chamber, measures ion transport across a polarized

epithelial cell monolayer. This assay provides a measure of net ion movement and is

considered a gold standard for assessing CFTR function in a more physiologically relevant

context.[13][14]

Cell Culture:

Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations

are cultured on permeable filter supports (e.g., Transwells) at an air-liquid interface to

promote differentiation into a polarized epithelium.[2]

Ussing Chamber Setup:

The permeable support with the confluent cell monolayer is mounted between the two

halves of an Ussing chamber.

The apical and basolateral sides of the monolayer are bathed in separate physiological

solutions.

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc),

which represents the net ion transport, is measured.[11]

Measurement of CFTR Activity:

A baseline Isc is recorded.

To isolate CFTR-mediated chloride secretion, other ion channels may be inhibited (e.g.,

amiloride to block epithelial sodium channels).

CFTR is then activated by adding a cAMP agonist like forskolin to the apical solution.[2]
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The potentiator (e.g., GLPG1837) is added at various concentrations, and the change in

Isc is recorded. An increase in the Isc corresponds to increased chloride secretion through

CFTR.[2]

Data Analysis:

The change in Isc (ΔIsc) induced by the potentiator is calculated.

Dose-response curves are constructed to determine the EC50 and maximal efficacy of the

compound.

Conclusion
The available in vitro and clinical data suggest that GLPG1837 is a potent CFTR potentiator

with enhanced efficacy on several Class III and IV mutations compared to Ivacaftor. Its ability to

restore CFTR function to levels comparable to the standard of care in clinical trials for the

G551D mutation underscores its potential as a therapeutic agent for cystic fibrosis. The

experimental protocols described provide standardized methods for the continued evaluation

and comparison of novel CFTR modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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